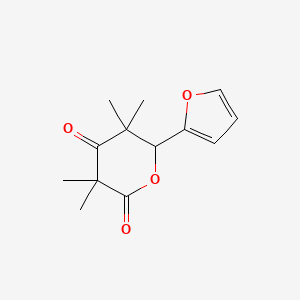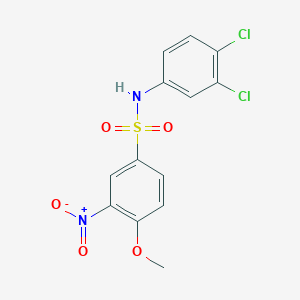
6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Descripción general
Descripción
6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, also known as Furan-2,5-dione, is a heterocyclic organic compound with a furan ring and a diketone functional group. This compound has gained significant attention due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dioneone is not fully understood. However, it is believed that the compound exerts its antitumor and antiviral activities by inhibiting the activity of certain enzymes and proteins involved in the growth and replication of cancer cells and viruses.
Biochemical and Physiological Effects:
6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dioneone has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain viruses, and modulate the immune response. Additionally, 6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dioneone has been shown to have a protective effect against oxidative stress, which is believed to contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dioneone in lab experiments is its relatively low toxicity compared to other compounds with similar activities. Additionally, 6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dioneone is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dioneone in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
1. Investigating the potential of 6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dioneone as a therapeutic agent for the treatment of various viral infections.
2. Developing new synthetic methods for the production of 6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dioneone with improved yields and purity.
3. Exploring the potential of 6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dioneone as a lead compound for the development of new antitumor agents.
4. Investigating the mechanisms underlying the protective effect of 6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dioneone against oxidative stress.
5. Studying the potential of 6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dioneone as a modulator of the immune response in various disease states.
6. Investigating the potential of 6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dioneone as a therapeutic agent for the treatment of HIV/AIDS.
Aplicaciones Científicas De Investigación
6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dioneone has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess antitumor, antiviral, and antifungal activities. Additionally, 6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dioneone has been shown to have an inhibitory effect on the HIV-1 integrase enzyme, making it a potential candidate for the development of antiretroviral drugs.
Propiedades
IUPAC Name |
6-(furan-2-yl)-3,3,5,5-tetramethyloxane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-12(2)9(8-6-5-7-16-8)17-11(15)13(3,4)10(12)14/h5-7,9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPPSZMTZCSCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(3-methylphenyl)-5-nitro-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4084897.png)
![N-(4-chlorophenyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea](/img/structure/B4084900.png)
![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4084908.png)
![methyl 2-({[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4084920.png)
![1-(1-naphthyl)-3-[(4,6,8-trimethyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4084922.png)
![N-(2-iodophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4084927.png)
![5-(2-furyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4084933.png)
![methyl 2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4084948.png)
![methyl [4-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4084950.png)
![ethyl 4-{[(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)amino]carbonyl}benzoate](/img/structure/B4084956.png)
![2-[(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide](/img/structure/B4084957.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4084962.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide](/img/structure/B4084980.png)
